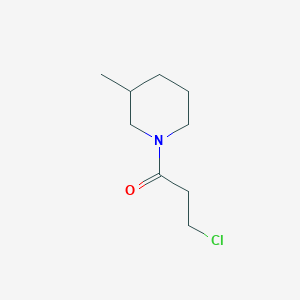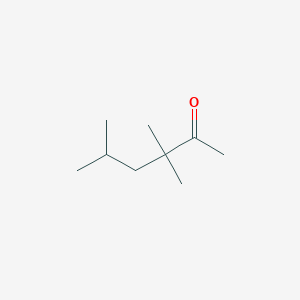
3,3,5-Triméthylhexan-2-one
Vue d'ensemble
Description
3,3,5-Trimethylhexan-2-one is an organic compound classified as a ketone. It is a colorless, oily liquid with a pleasant fruity odor, making it an ideal flavoring agent in food and beverage products. The compound’s molecular formula is C9H18O, and it has a molecular weight of 142.24 g/mol.
Applications De Recherche Scientifique
3,3,5-Trimethylhexan-2-one is widely used in scientific research due to its unique physical and chemical properties. It is utilized in:
Chemistry: As a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: In studies involving enzyme kinetics and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: As a flavoring agent in food and beverages, and as a fragrance in personal care products.
Analyse Biochimique
Biochemical Properties
3,3,5-Trimethylhexan-2-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of 3,3,5-Trimethylhexan-2-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the overall metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 3,3,5-Trimethylhexan-2-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3,3,5-Trimethylhexan-2-one has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, 3,3,5-Trimethylhexan-2-one exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For instance, it can bind to specific receptors or enzymes, leading to changes in their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, 3,3,5-Trimethylhexan-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3,5-Trimethylhexan-2-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,3,5-Trimethylhexan-2-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 3,3,5-Trimethylhexan-2-one has been observed to cause alterations in cellular metabolism and function, which can be studied in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of 3,3,5-Trimethylhexan-2-one vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, studies have shown that high doses of 3,3,5-Trimethylhexan-2-one can lead to liver toxicity and other adverse effects in animal models. These threshold effects are crucial for understanding the safe and effective use of this compound in various applications .
Metabolic Pathways
3,3,5-Trimethylhexan-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites in the body. For example, the metabolism of 3,3,5-Trimethylhexan-2-one can lead to the production of reactive intermediates, which can further interact with other biomolecules and influence cellular processes .
Transport and Distribution
The transport and distribution of 3,3,5-Trimethylhexan-2-one within cells and tissues are essential for its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, which can influence its localization and accumulation. These interactions are critical for understanding the overall distribution and activity of 3,3,5-Trimethylhexan-2-one in biological systems .
Subcellular Localization
The subcellular localization of 3,3,5-Trimethylhexan-2-one is an important aspect of its function. This compound can be localized to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects. The targeting signals or post-translational modifications that direct 3,3,5-Trimethylhexan-2-one to these compartments are crucial for its activity. Understanding the subcellular localization of 3,3,5-Trimethylhexan-2-one can provide insights into its role in various cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3,5-Trimethylhexan-2-one can be synthesized through various methods. One common approach involves the alkylation of the alpha-carbon via the lithium diisopropylamide (LDA) pathway. This method begins with the formation of an enolate ion, which then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of 3,3,5-Trimethylhexan-2-one typically involves the use of catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,5-Trimethylhexan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alpha-carbon can undergo substitution reactions, particularly in the presence of strong bases like LDA.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Strong bases like LDA, sodium hydride (NaH), and sodium amide (NaNH2) are used to generate enolate ions for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alpha-alkylated products.
Mécanisme D'action
The mechanism of action of 3,3,5-Trimethylhexan-2-one involves its interaction with molecular targets through its ketone functional group. The compound can form enolate ions, which act as nucleophiles in various reactions. These enolate ions can participate in substitution reactions, leading to the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,5-Trimethylhexan-1-ol: A primary alcohol with similar structural features but different functional groups.
2-Hexanone: A ketone with a similar carbon backbone but different substitution patterns.
Uniqueness
3,3,5-Trimethylhexan-2-one is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its pleasant fruity odor and versatility in chemical reactions make it valuable in various applications.
Propriétés
IUPAC Name |
3,3,5-trimethylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)6-9(4,5)8(3)10/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULOHJDJZALMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379801 | |
| Record name | 3,3,5-trimethylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258345-29-8 | |
| Record name | 3,3,5-trimethylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


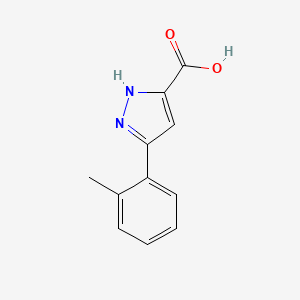

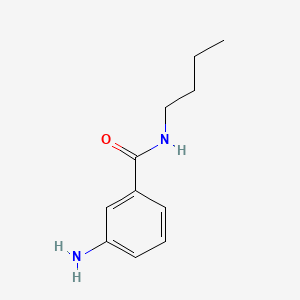
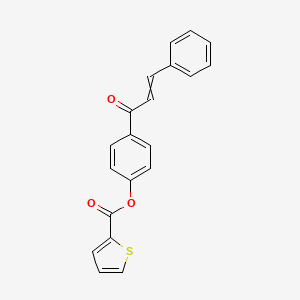
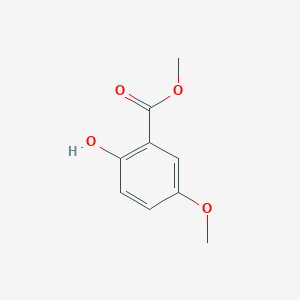

![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)
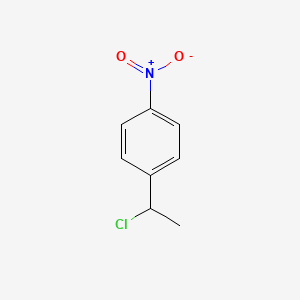
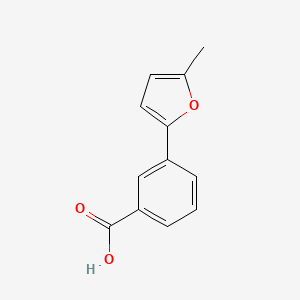



![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)
